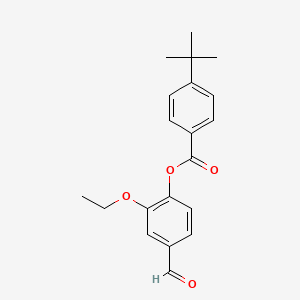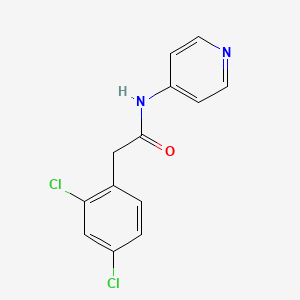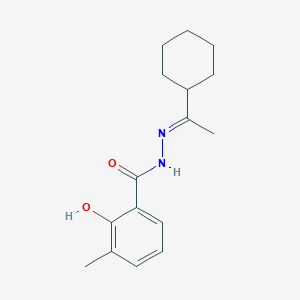![molecular formula C8H8ClN5O2 B4774978 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole](/img/structure/B4774978.png)
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole
Übersicht
Beschreibung
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, it has been explored as a potential drug candidate due to its ability to inhibit certain enzymes and proteins. It has also been studied for its potential use as a fluorescent probe in biological imaging. Additionally, it has been investigated for its potential use in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole involves the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell division and growth. It has also been shown to inhibit the activity of specific proteins involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. It has been shown to induce cell death in certain cancer cells, inhibit the growth of certain bacteria, and reduce inflammation in certain animal models. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole in lab experiments is its ability to inhibit specific enzymes and proteins, which allows for the study of various cellular processes. Additionally, its low toxicity profile makes it a safe compound for use in various applications. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the research on 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Additionally, it could be further studied for its potential use as a fluorescent probe in biological imaging. Further research could also be conducted to improve the solubility of the compound in water, which would expand its potential applications in various fields of research.
Eigenschaften
IUPAC Name |
4-chloro-1-[(1-methylpyrazol-4-yl)methyl]-5-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5O2/c1-12-4-6(2-10-12)5-13-8(14(15)16)7(9)3-11-13/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZLKBLDSNCZFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2C(=C(C=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774904.png)
![N-phenyl-N-{1-[(4-phenyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4774908.png)
![1-{[(4-chlorophenyl)amino]methyl}-N-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B4774934.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4774948.png)
![N-[4-(5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-4-oxo-1,3-thiazolidin-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4774954.png)
![2-[2-(2,4-dimethylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4774962.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate](/img/structure/B4774970.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4774992.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4774997.png)

![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]-2,6-dimethylmorpholine](/img/structure/B4775006.png)
